3-(2-Bromo-5-chlorophenyl)propanoic acid

Description

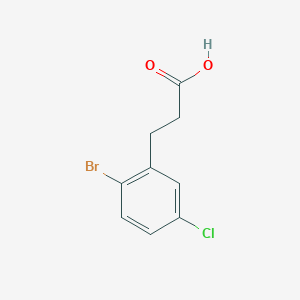

3-(2-Bromo-5-chlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid featuring a propanoic acid chain attached to a phenyl ring substituted with bromine (Br) at the ortho (2nd) position and chlorine (Cl) at the para (5th) position.

Properties

IUPAC Name |

3-(2-bromo-5-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEPCMSCBNSTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66192-05-0 | |

| Record name | 3-(2-bromo-5-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination and Chlorination: The synthesis of 3-(2-Bromo-5-chlorophenyl)propanoic acid typically involves the bromination and chlorination of a phenylpropanoic acid derivative. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Chlorination can be performed using chlorine gas or thionyl chloride.

Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the halogenation of phenylpropanoic acid derivatives under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-(2-Bromo-5-chlorophenyl)propanoic acid can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium hydroxide, which can replace the halogen atoms with hydroxyl groups.

Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, iron, aluminum chloride.

Major Products Formed:

Hydroxyl Derivatives: Formed through nucleophilic substitution.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique chemical structure and reactivity.

Industry:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-chlorophenyl)propanoic acid involves its interaction with various molecular targets and pathways. The presence of halogen atoms in the compound allows it to participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the propanoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2-Bromo-5-chlorophenyl)propanoic acid with structurally related compounds, focusing on substituent patterns, molecular formulas, and molecular weights:

Key Observations:

Halogen Positioning: The target compound’s ortho Br and para Cl substitution differ from analogs like 3-(3-bromo-5-fluorophenyl)propanoic acid (meta Br) and 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (dihalo with hydroxyl) . Substituent positions influence steric and electronic properties, affecting solubility and target binding.

Saturation vs. Unsaturation: The saturated propanoic acid chain in the target compound contrasts with the conjugated double bond in (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid , which may alter rigidity and π-π stacking interactions.

Antimicrobial Activity:

- Chlorinated Derivatives: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid () exhibited selective activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL), attributed to its dihalo-hydroxyphenyl motif .

- Pyran-Substituted Analogs: 3-(2-Oxo-2H-pyran-6-yl)propanoic acid showed moderate antifungal activity against Aspergillus niger (MIC: 32 µg/mL) but weak effects on Candida albicans .

- Halogenated vs. Non-Halogenated: Non-halogenated derivatives like 3-phenylpropanoic acid () displayed weaker antimicrobial effects, underscoring the importance of halogens in bioactivity .

Selectivity and Structure-Activity Relationships (SAR)

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine may enhance lipophilicity, improving membrane permeability in bacterial targets .

- Hydroxyl Group Impact: The hydroxyl group in 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid () likely contributes to its higher antimicrobial potency (~8x more active than non-hydroxylated analogs) via hydrogen bonding with bacterial enzymes .

- Aromatic vs. Heterocyclic : Pyran-substituted derivatives () exhibit distinct activity profiles, suggesting that heterocyclic moieties may target fungal pathways differently than halogenated aromatics .

Biological Activity

3-(2-Bromo-5-chlorophenyl)propanoic acid is a halogenated aromatic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The compound has the molecular formula C₉H₈BrClO₂ and a molecular weight of approximately 251.51 g/mol. Its structure features a bromine atom and a chlorine atom positioned on the phenyl ring, which significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors. The presence of halogens can enhance binding affinity and specificity towards molecular targets, potentially modulating various biochemical pathways.

Target Interactions

- Enzymatic Activity: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding: Similar compounds have shown high affinity for multiple receptors, suggesting potential for modulating receptor-mediated pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

| Pathogen Type | Tested Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 12.5 µM |

| Gram-negative | Escherichia coli | 25 µM |

| Fungi | Candida albicans | 15 µM |

These findings suggest that the compound could be developed as a novel antimicrobial agent, particularly in treating resistant strains.

Anticancer Activity

Preliminary studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

- Cell Cycle Arrest: Inhibition of cell proliferation by affecting key regulatory proteins.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cell death.

A study demonstrated that treatment with this compound resulted in a significant reduction in viability in breast cancer cells, with an IC50 value of approximately 30 µM.

Case Studies

- Antimicrobial Efficacy Study: A comparative study evaluated the efficacy of this compound against standard antibiotics. The compound exhibited superior activity against resistant bacterial strains compared to conventional treatments.

- Cancer Cell Line Analysis: In vitro studies on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed that the compound not only inhibited cell growth but also triggered apoptotic pathways, indicating its potential as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in animal models. Key parameters include:

- Absorption: Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.

- Half-life: Approximately 4 hours, suggesting moderate systemic exposure.

- Metabolism: Predominantly metabolized by liver enzymes, converting to less active metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.